4-(Chloromethyl)-2-fluorobenzoic acid
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Overview
Description
4-(Chloromethyl)-2-fluorobenzoic acid is an organic compound. It is a derivative of benzoic acid, which has a chloromethyl group (-CH2Cl) and a fluorine atom attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the empirical formula C8H7ClO2 . It consists of a benzene ring with a carboxylic acid group (-COOH), a chloromethyl group (-CH2Cl), and a fluorine atom attached to it .Scientific Research Applications
Charge Density Analysis in Molecular Crystals
4-(Chloromethyl)-2-fluorobenzoic acid, similar to 2-chloro-4-fluorobenzoic acid, has potential applications in charge density analysis of molecular crystals. A study by Hathwar and Row (2011) explored the charge density distribution in 2-chloro-4-fluorobenzoic acid using high-resolution X-ray diffraction data. This research could be relevant for understanding the molecular interactions in crystals that contain similar compounds (Hathwar & Row, 2011).
Pathway in Bacterial Degradation
Oltmanns, Müller, Otto, and Lingens (1989) identified a new pathway for the bacterial degradation of 4-fluorobenzoic acid. This research could have implications for understanding how bacteria degrade similar compounds, including this compound, which is structurally related (Oltmanns et al., 1989).
Building Block in Heterocyclic Synthesis
Křupková, Funk, Soural, and Hlaváč (2013) described the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block in the synthesis of various heterocyclic scaffolds. This suggests potential applications of this compound in the field of organic synthesis, especially in creating nitrogenous cycles (Křupková et al., 2013).
Electro-optic Properties in Lanthanide Complexes
Monteiro, Bettencourt-Dias, Mazali, and Sigoli (2015) investigated the effect of 4-halogenobenzoate ligands on the luminescent and structural properties of lanthanide complexes. The study of compounds like this compound in such contexts could offer insights into their impact on the physical and luminescent properties of these complexes (Monteiro et al., 2015).
Fluorobenzoate Biodegradation
Research by Boersma, McRoberts, Cobb, and Murphy (2004) on the biodegradation of fluorobenzoates by Sphingomonas sp. HB-1 can be relevant to understanding the environmental breakdown of this compound. This study focuses on the degradation pathway of fluorobenzoates, which shares structural similarities with this compound (Boersma et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
4-(Chloromethyl)-2-fluorobenzoic acid is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .
Mode of Action
In the Suzuki–Miyaura coupling, the this compound interacts with its targets through a series of steps. The process begins with the oxidative addition of the compound to the palladium catalyst, forming a new Pd–C bond . This is followed by the transmetalation, where the organoboron reagents are transferred from boron to palladium . The final step is the reductive elimination, which forms the desired product and regenerates the palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling is a key reaction in synthetic chemistry, allowing for the formation of complex organic compounds from simpler precursors . The reaction is part of a larger network of biochemical pathways involved in the synthesis of various organic compounds . The specific downstream effects of these pathways can vary greatly depending on the exact reactants and conditions used .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling . This allows for the synthesis of a wide range of complex organic compounds from simpler precursors . The exact molecular and cellular effects of the compound’s action can vary greatly depending on the specific reactants and conditions used .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling is typically performed under mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by factors such as temperature, pH, and the presence of other chemicals . Proper storage and handling of the compound are essential to maintain its efficacy and stability .
Properties
IUPAC Name |
4-(chloromethyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEIZDNBMSCOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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